molecular formula C10H6N2O B11916117 7-Hydroxyquinoline-4-carbonitrile

7-Hydroxyquinoline-4-carbonitrile

Cat. No.: B11916117
M. Wt: 170.17 g/mol
InChI Key: XWRVDDHSXKTLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a hydroxyl group at the 7th position and a carbonitrile group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent hydroxylation .

Industrial Production Methods: Industrial production methods often employ catalytic systems to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

7-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-4-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2-Hydroxyquinoline: Investigated for its potential as an antioxidant.

Uniqueness: 7-Hydroxyquinoline-4-carbonitrile is unique due to the presence of both a hydroxyl and a carbonitrile group, which allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

7-hydroxyquinoline-4-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-7-3-4-12-10-5-8(13)1-2-9(7)10/h1-5,13H

InChI Key

XWRVDDHSXKTLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.